(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid
Description
(2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid (CAS: 2060522-85-0) is an α,β-unsaturated carboxylic acid derivative featuring a furan ring substituted with a methoxycarbonyl group at the 4-position. Its molecular formula is C₉H₈O₅, with a molecular weight of 196.16 g/mol . The compound exists as a powder under ambient storage conditions and is part of the furan-carboxylic acid class. Its structure includes a conjugated system (C=C and carboxylic acid groups), which may confer reactivity in Michael addition or polymerization reactions.
Properties
IUPAC Name |
(E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJHNSYMFVVOG-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst, followed by a Wittig reaction to introduce the propenoic acid moiety . The reaction conditions often require specific temperatures and pH levels to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of renewable biomass sources for the furan derivatives can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenoic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
Scientific Research Applications
Research indicates that (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid exhibits notable biological activities , making it a candidate for pharmacological studies:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory enzymes, suggesting its use in treating inflammatory diseases.
- Antimicrobial Properties : Studies suggest interactions with specific biomolecules, indicating that it could serve as an antimicrobial agent .
These properties highlight its relevance in medicinal chemistry and the development of new therapeutic agents.
Applications in Organic Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives:
- Oxidation : The furan ring can be oxidized to generate furanones or other derivatives.
- Reduction : The propenoic acid moiety can be reduced to form saturated carboxylic acids.
- Substitution Reactions : The methoxycarbonyl group can be replaced with other functional groups under appropriate conditions.
Case Study 1: Medicinal Chemistry
A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of cytokine production in response to inflammatory stimuli, suggesting potential therapeutic applications in chronic inflammatory conditions.
Case Study 2: Antimicrobial Research
In another research effort, the compound was tested against various bacterial strains. It demonstrated effective antimicrobial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its use as a natural preservative or therapeutic agent against infections .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Pharmaceuticals : Its biological activities position it as a candidate for drug development.
- Agricultural Chemicals : Its antimicrobial properties could be harnessed in developing natural pesticides or fungicides.
- Materials Science : As a building block for polymers, it can contribute to developing bio-based materials with desirable properties .
Mechanism of Action
The mechanism by which (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the heterocyclic core, substituents, or side chains (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Heterocyclic Core :
- The furan ring in the target compound provides a planar, electron-rich system, facilitating π-π stacking and hydrogen bonding . In contrast, Ozagrel HCl’s imidazole ring introduces basicity and hydrogen-bonding capacity, critical for its pharmacological activity .
- Replacing furan with a benzene ring (e.g., in ) increases hydrophobicity and may reduce reactivity due to the absence of furan’s oxygen heteroatom.
Substituent Effects: The trifluoromethyl group in enhances lipophilicity and resistance to oxidative degradation, making it suitable for agrochemical applications .
Functional Groups: The cyano group in increases electrophilicity, enabling nucleophilic additions, whereas the ethyl ester in the same compound improves solubility in non-polar solvents .
Biological Activity
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid, also known as (E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid, is an organic compound characterized by a furan ring substituted with a methoxycarbonyl group and a propenoic acid moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | (E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid |
| PubChem CID | 125451320 |
| InChI Key | MFYJHNSYMFVVOG-NSCUHMNNSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been investigated for:
- Anti-inflammatory effects : The compound may inhibit pro-inflammatory enzymes and signaling pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial properties : Early studies suggest that this compound exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Research Findings
- In Vitro Studies : Research has shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies indicated that derivatives of similar compounds demonstrated cytotoxicity against human cancer cells exposed to various stress conditions, including oxidative stress and inflammation .
- Case Studies : A study focusing on furan derivatives reported that compounds with similar structures exhibited significant anti-inflammatory and anticancer activities. Specifically, one derivative showed promising results in reducing tumor size in animal models .
- Comparative Analysis : When compared to other furan derivatives, this compound demonstrated unique properties that may enhance its therapeutic efficacy. For example, it was more effective than some structurally related compounds in inhibiting specific cancer cell proliferation .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via conjugated enoate formation, leveraging Wittig or Heck coupling reactions. For example, highlights the use of X-ray crystallography to confirm stereochemistry and structural integrity in similar α,β-unsaturated carboxylic acids. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature to enhance yield and stereoselectivity. Computational tools (e.g., DFT) can predict reaction pathways .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign E/Z isomerism via coupling constants (e.g., > 12 Hz for trans configuration).
- IR : Confirm carbonyl (C=O) and carboxylic acid (O-H) stretches.
- HPLC/MS : Assess purity and molecular ion peaks.
- X-ray diffraction : Resolve structural ambiguities, as demonstrated in for analogous compounds .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- pH-dependent degradation : Monitor via UV-Vis spectroscopy at pH 2–12.
- Thermal analysis : TGA/DSC to determine decomposition temperatures.
- HPLC : Track degradation products over time. emphasizes stabilizing samples with cooling to mitigate organic degradation .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Charge distribution in the furan and methoxycarbonyl moieties.
- Transition states for cycloaddition or nucleophilic attack. utilized DFT to correlate experimental and theoretical data for structural analogs .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?
- Methodological Answer :
- Dose-response assays : Use IC values to compare potency across studies.
- Structural analogs : Test derivatives to isolate functional group contributions.
- Molecular docking : Simulate binding interactions with target enzymes (e.g., COX-2, kinases). notes the role of α,β-unsaturated systems in enzyme inhibition .
Q. What advanced techniques are recommended for studying its interactions with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with proteins.
- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme complexes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
Data Contradiction Analysis
Q. How should researchers address variability in spectroscopic or bioassay data?
- Methodological Answer :
- Reproducibility checks : Repeat assays with independent synthetic batches.
- Control experiments : Include positive/negative controls (e.g., known inhibitors).
- Multivariate analysis : Apply PCA or PLS to identify outliers. identifies sample degradation as a key variability source, recommending continuous cooling during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
